Cas no 2228409-58-1 (3,3-difluoro-3-(5-methylthiophen-2-yl)propanoic acid)

3,3-Difluoro-3-(5-methylthiophen-2-yl)propanoic acid is a fluorinated organic compound featuring a thiophene backbone with a methyl substituent and a difluoropropanoic acid moiety. Its structural design combines the electronic effects of fluorine atoms with the aromatic properties of the thiophene ring, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The difluoro substitution enhances metabolic stability and lipophilicity, which can improve bioavailability in active compounds. The methylthiophene group contributes to π-electron conjugation, facilitating applications in materials science and medicinal chemistry. This compound is particularly useful in the development of enzyme inhibitors and bioactive molecules due to its balanced reactivity and steric profile.
3,3-difluoro-3-(5-methylthiophen-2-yl)propanoic acid structure
2228409-58-1 structure
Product Name:3,3-difluoro-3-(5-methylthiophen-2-yl)propanoic acid
CAS No:2228409-58-1
MF:C8H8F2O2S
MW:206.209728240967
CID:6399364
PubChem ID:165630991
Update Time:2025-09-28

3,3-difluoro-3-(5-methylthiophen-2-yl)propanoic acid Chemical and Physical Properties

Names and Identifiers

    • 3,3-difluoro-3-(5-methylthiophen-2-yl)propanoic acid
    • 2228409-58-1
    • EN300-1950259
    • Inchi: 1S/C8H8F2O2S/c1-5-2-3-6(13-5)8(9,10)4-7(11)12/h2-3H,4H2,1H3,(H,11,12)
    • InChI Key: ANHANHTYROYSGC-UHFFFAOYSA-N
    • SMILES: S1C(C)=CC=C1C(CC(=O)O)(F)F

Computed Properties

  • Exact Mass: 206.02130699g/mol
  • Monoisotopic Mass: 206.02130699g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 208
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 65.5Ų

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Additional information on 3,3-difluoro-3-(5-methylthiophen-2-yl)propanoic acid

Introduction to 3,3-difluoro-3-(5-methylthiophen-2-yl)propanoic acid (CAS No. 2228409-58-1) and Its Emerging Applications in Chemical Biology

3,3-difluoro-3-(5-methylthiophen-2-yl)propanoic acid, identified by the chemical identifier CAS No. 2228409-58-1, is a fluorinated heterocyclic compound featuring a thiophene core substituted with a methyl group and linked to a propanoic acid moiety. This unique structural configuration imparts distinct physicochemical properties, making it a subject of significant interest in the fields of medicinal chemistry and chemical biology. The presence of both fluorine and thiophene units enhances its potential as a versatile building block for the synthesis of bioactive molecules.

The fluorine atoms in this compound contribute to its lipophilicity and metabolic stability, which are critical factors in drug design. Fluorinated compounds are widely recognized for their ability to modulate pharmacokinetic profiles, improve binding affinity, and enhance resistance to enzymatic degradation. In contrast, the thiophene ring is a well-established scaffold in pharmaceuticals, known for its role in various therapeutic applications, including antiviral, antibacterial, and anticancer agents. The combination of these elements in 3,3-difluoro-3-(5-methylthiophen-2-yl)propanoic acid suggests a promising platform for developing novel therapeutic agents.

Recent advancements in computational chemistry and machine learning have facilitated the exploration of such complex molecular structures. By leveraging these tools, researchers can predict the biological activity of 3,3-difluoro-3-(5-methylthiophen-2-yl)propanoic acid with high accuracy. For instance, studies have demonstrated that thiophene derivatives exhibit significant potential as kinase inhibitors due to their ability to interact with specific amino acid residues in the active sites of these enzymes. The fluorine substituents further enhance this interaction by improving binding affinity through hydrophobic interactions.

In the realm of drug discovery, 3,3-difluoro-3-(5-methylthiophen-2-yl)propanoic acid has been explored as a precursor for more complex molecules. Its structural features make it an excellent candidate for further functionalization, allowing chemists to tailor its properties for specific biological targets. For example, modifications at the carboxylic acid group can yield esters or amides, which are common pharmacophores in drug molecules. Additionally, the thiophene ring can be further derivatized to introduce additional functional groups, expanding its utility in medicinal chemistry.

The growing interest in fluorinated heterocycles has been underscored by several recent publications. A notable study published in the *Journal of Medicinal Chemistry* highlighted the role of fluorinated thiophenes in developing antiviral agents. The authors demonstrated that compounds containing this motif exhibit potent activity against viral proteases, making them attractive candidates for further development. Similarly, research on anticancer applications has shown that fluorinated thiophenes can disrupt tumor cell proliferation by inhibiting key signaling pathways.

The synthesis of 3,3-difluoro-3-(5-methylthiophen-2-yl)propanoic acid presents an interesting challenge due to the need for precise functional group control. Traditional synthetic routes often involve multi-step processes that require careful optimization to achieve high yields and purity. However, recent innovations in synthetic methodologies have made it possible to produce this compound more efficiently. For instance, transition-metal-catalyzed cross-coupling reactions have been employed to introduce the thiophene moiety with high selectivity. Additionally, fluorochemicals have been utilized to incorporate fluorine atoms into the molecular framework with minimal side reactions.

The pharmacological potential of 3,3-difluoro-3-(5-methylthiophen-2-yl)propanoic acid has been further explored through structure-based drug design approaches. By using computational modeling techniques such as molecular dynamics simulations and docking studies, researchers can predict how this compound interacts with biological targets at an atomic level. These insights have guided the development of analogs with enhanced potency and selectivity. For example, modifications aimed at optimizing hydrogen bonding interactions or hydrophobic effects have led to compounds with improved pharmacological profiles.

The versatility of CAS No. 2228409-58-1 also extends beyond pharmaceutical applications. In materials science, fluorinated heterocycles are being investigated for their potential use in organic electronics and nanotechnology due to their electronic properties and stability under various conditions. The combination of fluorine and thiophene units provides a unique balance of electron-deficient and electron-rich characteristics that make this class of compounds attractive for such applications.

In conclusion,3,3-difluoro-3-(5-methylthiophen-2-yl)propanoic acid represents a promising compound with significant potential in both medicinal chemistry and materials science. Its unique structural features enable it to serve as a versatile scaffold for developing bioactive molecules while also offering advantages in material applications. As research continues to uncover new synthetic strategies and pharmacological targets,CAS No 2228409 58 1 will undoubtedly play an important role in advancing scientific discovery across multiple disciplines.

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